1-(4-Chloro-3,5-dimethylphenyl)-2-butanol
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Overview
Description
1-(4-Chloro-3,5-dimethylphenyl)-2-butanol is an organic compound with a molecular formula of C12H17ClO It is a derivative of phenol, characterized by the presence of a chlorine atom and two methyl groups on the phenyl ring, along with a butanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3,5-dimethylphenyl)-2-butanol typically involves the chlorination of 3,5-dimethylphenol followed by a reaction with butanol. The chlorination can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired position on the phenyl ring. The subsequent reaction with butanol can be catalyzed by acids or bases, depending on the specific requirements of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3,5-dimethylphenyl)-2-butanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chlorine atom.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces dechlorinated compounds or hydrocarbons.
Substitution: Produces various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chloro-3,5-dimethylphenyl)-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the phenol group.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.
Mechanism of Action
The mechanism by which 1-(4-Chloro-3,5-dimethylphenyl)-2-butanol exerts its effects involves interactions with cellular membranes and enzymes. The phenol group can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: Shares the phenol structure but lacks the butanol side chain.
3,5-Dimethylphenol: Lacks both the chlorine atom and the butanol side chain.
4-Chloro-2-butanol: Contains the butanol side chain but lacks the methyl groups on the phenyl ring.
Properties
IUPAC Name |
1-(4-chloro-3,5-dimethylphenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c1-4-11(14)7-10-5-8(2)12(13)9(3)6-10/h5-6,11,14H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAJSAJAIIKGEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=C(C(=C1)C)Cl)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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